Potency Enhancement via 2,6-Dimethylmorpholine Substitution in BCL6 TR-FRET Assay
In a medicinal chemistry campaign for BCL6 inhibitors, the addition of 2,6-dimethyl groups to a core morpholine-pyrimidine scaffold led to a significant increase in biochemical potency. The parent morpholine (compound 20a) was compared directly to the 2,6-dimethylmorpholine analog (compound 25a, which incorporates the target compound's core). This modification was part of a broader strategy where increasing steric bulk was found to generally enhance activity in the TR-FRET assay [1].
| Evidence Dimension | BCL6 TR-FRET biochemical potency |
|---|---|
| Target Compound Data | Potency in the submicromolar range (exact IC50 for the full compound 25a not publicly tabulated for this pair, but described as a potency increase relative to 20a) |
| Comparator Or Baseline | Compound 20a (unsubstituted morpholine analog) |
| Quantified Difference | Increase in potency was observed, consistent with a 4-fold improvement previously seen between a morpholine and a piperidine in the same position. |
| Conditions | TR-FRET assay measuring disruption of BCL6/co-repressor interaction |
Why This Matters
This provides confidence that the 2,6-dimethylmorpholine fragment is a critical driver of target binding potency, making it a preferred intermediate for further elaboration, whereas the unsubstituted morpholine scaffold would likely yield a less potent final compound.
- [1] Bellenie, B. R.; Cheung, K.-M. J.; Varela, A.; et al. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders. J. Med. Chem. 2020, 63, 4047–4068. View Source
